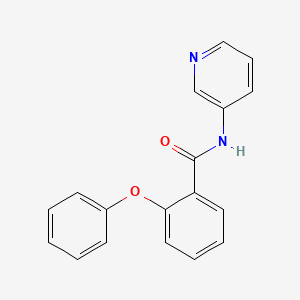
2-phenoxy-N-3-pyridinylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenoxy-N-3-pyridinylbenzamide, also known as PPB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. PPB is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 306.34 g/mol. In
作用機序
2-phenoxy-N-3-pyridinylbenzamide exerts its effects by binding to specific proteins and enzymes involved in various cellular processes. One of the main targets of 2-phenoxy-N-3-pyridinylbenzamide is tubulin, a protein involved in cell division and proliferation. 2-phenoxy-N-3-pyridinylbenzamide binds to the colchicine binding site on tubulin, which inhibits the formation of microtubules and disrupts the normal cell division process. 2-phenoxy-N-3-pyridinylbenzamide has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects
2-phenoxy-N-3-pyridinylbenzamide has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. 2-phenoxy-N-3-pyridinylbenzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells by disrupting the normal cell division process. 2-phenoxy-N-3-pyridinylbenzamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In the brain, 2-phenoxy-N-3-pyridinylbenzamide has been shown to reduce oxidative stress and inflammation, which may have a neuroprotective effect.
実験室実験の利点と制限
2-phenoxy-N-3-pyridinylbenzamide has several advantages for use in lab experiments, including its high solubility in organic solvents and its ability to selectively target specific proteins and enzymes. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 2-phenoxy-N-3-pyridinylbenzamide, including its potential use as a therapeutic agent for cancer, immunological, and neurological disorders. Further research is needed to fully understand its mechanism of action and to develop more effective and targeted therapies. Additionally, research on the potential side effects and toxicity of 2-phenoxy-N-3-pyridinylbenzamide is needed to ensure its safety for use in humans.
合成法
2-phenoxy-N-3-pyridinylbenzamide can be synthesized through a multistep process that involves the reaction of 3-pyridinecarboxylic acid with 2-aminophenol to form 2-(3-pyridinyl)benzoxazole. This intermediate is then reacted with phosgene to form 2-(3-pyridinyl)benzoxazole-2-carbonyl chloride, which is subsequently reacted with phenol to form 2-phenoxy-N-3-pyridinylbenzamide.
科学的研究の応用
2-phenoxy-N-3-pyridinylbenzamide has been shown to have potential applications in various fields of scientific research, including cancer research, immunology, and neuroscience. In cancer research, 2-phenoxy-N-3-pyridinylbenzamide has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell division and proliferation. In immunology, 2-phenoxy-N-3-pyridinylbenzamide has been shown to modulate the immune response by regulating the production of cytokines and chemokines. In neuroscience, 2-phenoxy-N-3-pyridinylbenzamide has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
2-phenoxy-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c21-18(20-14-7-6-12-19-13-14)16-10-4-5-11-17(16)22-15-8-2-1-3-9-15/h1-13H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHBDZRYBKOURE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-(pyridin-3-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



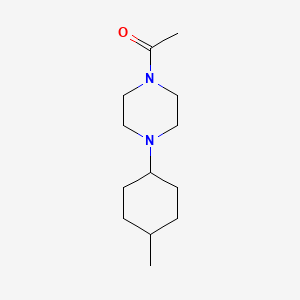
![3-chloro-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5800039.png)
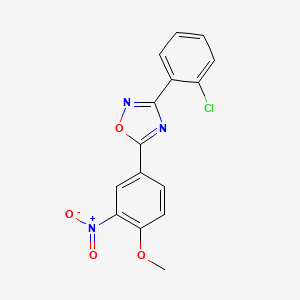
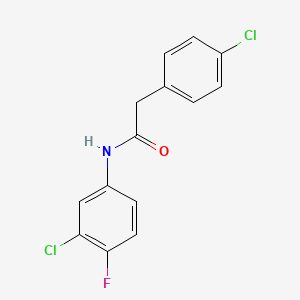
![5-(4-{[5-(2-methylphenyl)-2H-tetrazol-2-yl]methyl}phenyl)-1H-tetrazole](/img/structure/B5800060.png)
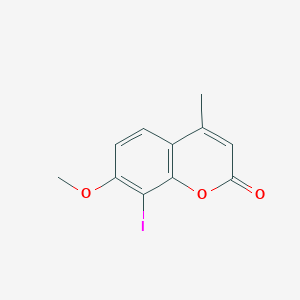

![3-[2-(2,4-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5800076.png)
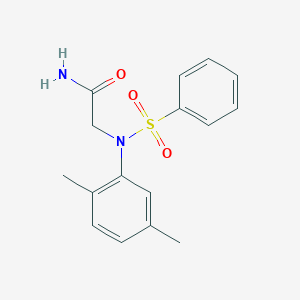
![5-[(dimethylamino)methyl]-2-(ethylthio)-3-thiophenecarbaldehyde oxime](/img/structure/B5800100.png)
![4-tert-butyl-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5800106.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide](/img/structure/B5800113.png)